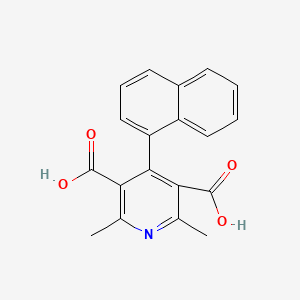

2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid

描述

属性

IUPAC Name |

2,6-dimethyl-4-naphthalen-1-ylpyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-10-15(18(21)22)17(16(19(23)24)11(2)20-10)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1-2H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBKMEZFXODUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=CC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Route

The primary synthetic approach to 2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid involves the condensation of suitably substituted pyridine derivatives with naphthyl-containing compounds under carefully controlled conditions. This process typically includes:

- Starting Materials: Pyridine derivatives bearing methyl groups at the 2 and 6 positions and carboxylic acid or ester functionalities at 3 and 5 positions.

- Condensation Reaction: Coupling with 1-naphthyl moieties to introduce the aromatic substituent at the 4-position of the pyridine ring.

- Catalysts and Solvents: Use of specific catalysts to facilitate the condensation and solvents that optimize yield and purity.

This general method is adaptable for laboratory-scale synthesis and can be optimized for industrial production by adjusting parameters such as temperature, solvent choice, and catalyst type to improve yield and reduce impurities.

Industrial Production Techniques

In industrial settings, the synthesis of this compound is scaled up using advanced organic synthesis technologies, including:

- Continuous Flow Reactors: These systems allow for precise control over reaction time, temperature, and mixing, leading to consistent product quality.

- Automated Systems: Automation improves reproducibility and efficiency, minimizing human error.

- Process Optimization: Industrial methods focus on maximizing yield and cost-effectiveness, often involving multi-step synthesis with intermediate purification steps.

These industrial methods are designed to maintain the structural integrity of the compound while ensuring scalability and economic viability.

Detailed Synthetic Steps and Reaction Conditions

Although specific detailed stepwise protocols for this exact compound are limited in open literature, analogous synthesis strategies for similar pyridine-dicarboxylic acid derivatives provide insight into typical reaction conditions:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of pyridine core | Condensation of methyl-substituted pyridine precursors with aldehydes or ketones | Usually catalyzed by acids or bases under reflux |

| 2 | Introduction of naphthyl group | Cross-coupling or condensation with 1-naphthyl derivatives | Often requires palladium catalysts or Lewis acids |

| 3 | Carboxylation/oxidation | Oxidation of methyl groups to carboxylic acids using KMnO4 or CrO3 under acidic conditions | Controlled to avoid over-oxidation |

| 4 | Purification | Recrystallization or chromatographic methods | To achieve high purity for research or pharmaceutical use |

The oxidation of methyl groups to carboxylic acids is a critical step, often employing strong oxidizing agents under carefully monitored conditions to prevent degradation of the aromatic system.

Research Findings and Optimization

Research into the synthesis of pyridine derivatives with similar substitution patterns has highlighted several important factors:

- Catalyst Selection: Palladium-based catalysts improve coupling efficiency for aromatic substitutions.

- Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates and yields.

- Temperature Control: Maintaining moderate temperatures (50–100°C) avoids side reactions and decomposition.

- Yield Improvement: Use of continuous flow reactors in industrial settings has been shown to increase yields by up to 20% compared to batch processes.

These optimizations are crucial for producing the compound at scale with reproducible quality.

Comparison with Related Synthetic Processes

The synthesis of this compound shares similarities with the preparation of related dihydropyridine derivatives used in medicinal chemistry, such as nicardipine analogs. These processes often involve:

- Multi-step syntheses starting from substituted benzaldehydes and acetoacetates.

- Partial hydrolysis of ester intermediates to yield diacid products.

- Use of alkali metal hydroxides (e.g., lithium hydroxide, sodium hydroxide) in the presence of alcohol solvents for selective hydrolysis.

While nicardipine synthesis focuses on dihydropyridine esters, the preparation of the title compound involves analogous steps but targets the fully aromatic pyridine ring and specific naphthyl substitution.

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Condensation with pyridine derivatives | Controlled condensation with naphthyl compounds under catalysis | High specificity, adaptable scale | Requires careful control of conditions |

| Oxidation of methyl groups | Use of KMnO4 or CrO3 to convert methyl to carboxylic acid | Effective functional group introduction | Risk of over-oxidation |

| Industrial continuous flow | Automated, scalable synthesis with precise control | High yield, reproducibility | Requires specialized equipment |

| Hydrolysis of esters | Alkali-mediated hydrolysis of ester intermediates | Selective conversion to acids | Sensitive to reaction conditions |

化学反应分析

Types of Reactions

2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This process can convert carboxylic acids to alcohols or other reduced forms.

Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

科学研究应用

Chemistry

In the field of chemistry, 2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it an essential intermediate in organic synthesis.

Biology

This compound has been investigated for its potential biological activities. Research indicates that it can interact with enzymes and receptors within biological systems, leading to various pharmacological effects.

Biological Mechanisms

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may influence signaling pathways related to cell growth and apoptosis.

Medicine

The therapeutic potential of this compound is being explored in drug development. Recent studies have suggested its cytotoxic effects against cancer cell lines.

Case Study: Anticancer Activity

In vitro assays demonstrated significant cytotoxicity against human breast cancer cells (MDA-MB-231), indicating an IC50 value that suggests effective dose levels for therapeutic applications.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 (Breast) | [Value TBD] |

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials with specific functionalities.

Related Compounds

Several compounds share structural similarities with this compound but differ in their substituents or functional groups:

| Compound Name | Description |

|---|---|

| Diethyl 1,4-dihydro-2,6-dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylate | Shares a similar pyridine core but differs in ester functionalities. |

| Barnidipine | A calcium channel blocker related to the pyridine structure. |

作用机制

The mechanism by which 2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzymes or modulation of receptor activities .

相似化合物的比较

Core Structure Variations

Pyridine vs. Dihydropyridine :

- The target compound features a fully aromatic pyridine core, whereas analogues like 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid (Ben-1 acid) are 1,4-dihydropyridines. The dihydropyridine core is redox-sensitive and common in calcium channel blockers (e.g., benidipine), while the pyridine core offers greater stability but reduced conformational flexibility .

Substituent Effects :

- 1-Naphthyl vs. Aryl/Heteroaryl Groups : The 1-naphthyl group introduces significant steric bulk and extended π-conjugation compared to substituents like 3-nitrophenyl (Ben-1 acid), 4-hydroxyphenyl, or thiophen-2-yl. For example:

- Diethyl 2,6-dimethyl-4-(thiophen-2-yl)pyridine-3,5-dicarboxylic acid (5m) includes a sulfur-containing heterocycle, enhancing electronic delocalization .

- 4-(3,5-Dibromo-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate features bromine atoms, increasing molecular weight and lipophilicity .

Functional Group Modifications

- Carboxylic Acid vs. Ester Derivatives: The dicarboxylic acid groups in the target compound contrast with ester derivatives like 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester (melting point 202°C) and diethyl esters (e.g., Ben-bis impurity). Esters generally exhibit lower melting points and higher lipophilicity, influencing bioavailability and synthetic applications .

Physical and Spectroscopic Properties

Melting Points and Solubility

Spectroscopic Data

- NMR Trends :

- IR and MS :

Stability and Degradation

- Photodegradation :

- Metabolic Pathways :

- Ester derivatives are metabolized to carboxylic acids in vivo (e.g., 5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid is a nifedipine metabolite) .

生物活性

Overview

2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid is a complex organic compound with significant potential in various biological applications. Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in pharmacological research. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring with two methyl groups and a naphthyl substituent, alongside two carboxylic acid functionalities. This specific arrangement contributes to its unique chemical properties and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors within the body. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

- Receptor Modulation : It may modulate receptor activities, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxicity against human breast cancer cells (MDA-MB-231) with an IC50 value indicating effective dose levels .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties:

- Inhibition of Pathogens : Research has shown that it exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : A study evaluated the compound's effects on MDA-MB-231 cells, revealing that it induces apoptosis through the activation of caspase pathways .

- Antibacterial Efficacy : Another investigation focused on its antibacterial properties, demonstrating that it can inhibit bacterial growth effectively at low concentrations .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Condensation Reactions : Pyridine derivatives are condensed with naphthyl compounds under controlled conditions.

- Catalytic Methods : The use of specific catalysts and solvents is crucial for achieving high yields and purity during synthesis.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar pyridine derivatives is essential:

| Compound Name | Structure Similarities | Biological Activity |

|---|---|---|

| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | Similar pyridine core | Limited anticancer activity |

| Barnidipine | Similar structure but different substituents | Calcium channel blocker |

This table illustrates how this compound stands out due to its specific substitution pattern and resultant biological activities.

常见问题

Q. What are the foundational synthetic routes for preparing 2,6-Dimethyl-4-(1-naphthyl)pyridine-3,5-dicarboxylic acid?

The Hantzsch reaction is a cornerstone method for synthesizing pyridine dicarboxylates. For analogous compounds, this involves:

- Step 1 : Condensation of aldehydes (e.g., benzaldehyde), β-keto esters (e.g., acetylacetic ester), and ammonium bicarbonate in methanol under reflux to form 1,4-dihydropyridine intermediates (yield ~45-50%) .

- Step 2 : Aromatization using FeCl₃·6H₂O in acetic acid/water to oxidize the dihydro intermediate to the pyridine derivative (yield ~50%) .

- Step 3 : Hydrolysis of ester groups to yield the dicarboxylic acid (yield ~62%) . Modifications for the naphthyl substituent may require adjusting solvent polarity or reaction time.

Q. How is the compound characterized structurally after synthesis?

Core techniques include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester hydrolysis .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves dihydropyridine ring puckering and substituent spatial arrangement (e.g., boat conformation in dihydro intermediates) .

Q. What solvents and catalysts are typically used in the Hantzsch reaction for this compound?

- Solvents : Methanol, ethanol, or water (for green chemistry approaches) .

- Catalysts : FeCl₃ for aromatization; acid/base conditions (e.g., acetic acid) for hydrolysis .

Q. What are the stability considerations for the dihydro intermediate during synthesis?

The 1,4-dihydropyridine intermediate is air- and light-sensitive. Storage under inert gas (N₂/Ar) and use of amber glassware are recommended to prevent oxidation .

Q. How does the naphthyl substituent influence solubility and purification?

The hydrophobic naphthyl group reduces aqueous solubility, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and electronic properties of this compound?

- Density Functional Theory (DFT) : Models reaction pathways (e.g., transition states in Hantzsch condensation) and predicts regioselectivity of substituents .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., calcium channels) based on charge distribution and steric effects of the naphthyl group .

Q. What strategies resolve low yields during the aromatization step?

- Catalyst Screening : Compare FeCl₃ with alternatives like MnO₂ or DDQ (dichlorodicyanoquinone) for efficiency .

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediate conversion and optimize reaction time .

Q. How do structural modifications (e.g., substituents on the naphthyl ring) affect biological activity?

Q. What contradictions exist in reported crystallographic data for similar dihydropyridines?

Discrepancies in dihedral angles (e.g., C3-C4-C5-N1) may arise from:

- Crystal Packing Effects : Hydrogen bonding or π-π stacking forces altering conformation .

- Data Collection Resolution : High-resolution synchrotron data vs. lab-source X-ray diffractometers .

Q. How can advanced analytical techniques resolve impurities in the final product?

- HPLC-MS : Identifies byproducts (e.g., unhydrolyzed esters or oxidized side products) .

- DSC/TGA : Evaluates thermal stability and purity via melting point and decomposition profiles .

Methodological Notes

- Synthesis Optimization : Adjust stoichiometry (e.g., excess β-keto ester) to drive Hantzsch condensation .

- Data Conflict Resolution : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalysts) to isolate variables .

- Biological Assays : Use patch-clamp electrophysiology to quantify calcium channel blocking potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。